5-nitroquinolin-2(3H)-one

Medicinal Chemistry Bioinorganic Chemistry Hypoxia-Selective Cytotoxins

Medicinal chemistry programs require precise regioisomers: substituting the 5-nitroquinolin-2(3H)-one with 6- or 8-nitro analogs alters reduction potential, DNA binding, and pharmacological outcomes. This compound is the validated precursor for: - 5-aminoquinolin-2(1H)-one (TRPV1 antagonist intermediate) - Platinum(II) complexes with superior hypoxic radiosensitization (ER 1.7 at 10 µM) - Scalable nitration via tert-butyl nitrite system (avoids mixed-acid 52:48 isomer mix)

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
Cat. No. B11907547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-nitroquinolin-2(3H)-one
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1C=C2C(=NC1=O)C=CC=C2[N+](=O)[O-]
InChIInChI=1S/C9H6N2O3/c12-9-5-4-6-7(10-9)2-1-3-8(6)11(13)14/h1-4H,5H2
InChIKeyUXLTWFSFLFTYER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitroquinolin-2(3H)-one: Overview


5-Nitroquinolin-2(3H)-one (CAS 6938-27-8), also referred to as 5-nitrocarbostyril, is a heterocyclic building block of the quinolin-2(1H)-one class bearing a nitro group at the 5-position and a carbonyl at the 2-position . The nitro group enables subsequent reduction to the corresponding 5-amino derivative, which serves as a key intermediate for biologically active molecules, including transient receptor potential vanilloid 1 (TRPV1) antagonists . The compound is distinguished from its positional isomers (e.g., 6- and 8-nitroquinolin-2(1H)-one) by a distinct reduction potential and a different DNA-binding profile when incorporated into platinum complexes, properties that directly influence bioreductive activation and target engagement [1].

Why 5-Nitro Cannot Be Replaced by Other Isomers


Simple replacement of 5-nitroquinolin-2(3H)-one with its 6- or 8-nitro isomers is not functionally neutral. In platinum(II) complexes, the 5-nitro isomer confers markedly higher DNA binding and toxicity than the 6-nitro isomer, despite nearly identical reduction potentials (−260 mV vs. −280 mV) [1]. Furthermore, the 5-nitro group directs distinct reactivity in nucleophilic aromatic substitution and reduction sequences, yielding the 5-amino derivative that is specifically required for TRPV1 antagonist synthesis, whereas the 6- or 8-amino analogs lead to different pharmacological profiles . These regiospecific differences in electronic character, bioreductive activation, and downstream derivatization pathways make generic substitution scientifically unsound for both chemical biology probe development and medicinal chemistry campaigns.

Quantitative Differentiation from Closest Analogs


DNA Binding and Toxicity vs. 6-Nitro Isomer

In a direct head-to-head comparison using amino-dichloro-quinoline-platinum(II) complexes, the cis-5-nitroquinoline complex exhibited higher DNA binding and greater toxicity than the cis-6-nitroquinoline complex, while reduction potentials were similar (−260 mV vs. −280 mV) [1]. This demonstrates that the 5-nitro position confers superior target engagement irrespective of reduction thermodynamics.

Medicinal Chemistry Bioinorganic Chemistry Hypoxia-Selective Cytotoxins

Hypoxic Radiosensitization: Trans vs. Cis Geometry

The trans-5-nitroquinoline platinum(II) complex produced an enhancement ratio (ER) of 1.7 at 10 µM under hypoxia, compared to the cis isomer, which required 40 µM to achieve equivalent sensitization [1]. This four-fold lower effective concentration highlights the importance of both the 5-nitro position and trans geometry for radiosensitizer potency.

Radiation Oncology Hypoxia Radiosensitizers

Regioselective Metal-Free Nitration Advantage

A metal-free C–H nitration protocol employing tert-butyl nitrite (TBN) enables regioselective nitration of quinoline N-oxides at the 5-position, avoiding the mixed 5-/8-nitro isomer mixtures typical of classical mixed-acid nitration [1]. While classical nitration of quinoline yields a ~52:48 ratio of 5- to 8-nitroquinoline, the TBN-mediated method provides regiochemical control favoring the 5-nitro product [2].

Synthetic Methodology Green Chemistry Nitroarene Synthesis

Key Intermediate for TRPV1 Antagonist Synthesis

Catalytic hydrogenation of 5-nitroquinolin-2(1H)-one (5-nitrocarbostyril) using Pd/C in methanol/ethyl acetate yields 5-aminoquinolin-2(1H)-one [1], a key intermediate in the synthesis of orally available TRPV1 antagonists . The 5-amino derivative is not directly accessible from the 6- or 8-nitro isomers without multistep functional group interconversion, establishing the 5-nitro compound as the preferred synthetic entry point for this pharmacophore.

TRPV1 Antagonists Pain Research Synthetic Intermediates

Antiparasitic Scaffold Potential vs. 8-Nitro Isomer

8-Nitroquinolin-2(1H)-one derivatives have demonstrated sub-micromolar in vitro activity against Trypanosoma brucei (EC50 = 0.3–0.5 µM) and antileishmanial activity via nitroreductase-mediated bioactivation [1]. The 5-nitroquinolin-2(1H)-one scaffold, while structurally related, presents a distinct regioisomer that has been utilized to prepare novel antileishmanial agents against Leishmania donovani promastigotes . The 5-nitro isomer's different electron distribution and reduction potential relative to the 8-nitro series may lead to divergent nitroreductase substrate specificity and metabolic activation kinetics, although direct comparator data remain limited.

Antileishmanial Agents Neglected Tropical Diseases Nitroreductase Bioactivation

Optimal Procurement and Application Scenarios


Hypoxia-Selective Platinum Anticancer Complexes

Research groups engineering platinum-based hypoxia-selective cytotoxins or radiosensitizers should procure 5-nitroquinolin-2(3H)-one as the ligand precursor of choice. Evidence demonstrates that the 5-nitro isomer yields platinum complexes with superior DNA binding, higher toxicity, and a four-fold more potent hypoxic radiosensitization (ER 1.7 at 10 µM for the trans complex) compared to the cis-6-nitro isomer [1]. The regiospecificity of the 5-nitro group is critical for achieving this pharmacological profile.

TRPV1 Antagonist Pharmacophore Synthesis

Industrial medicinal chemistry teams pursuing TRPV1 antagonists for pain management should source 5-nitroquinolin-2(3H)-one as the direct precursor to 5-aminoquinolin-2(1H)-one, a validated intermediate for orally available TRPV1 modulators [1]. Catalytic hydrogenation in the presence of Pd/C cleanly yields the 5-amino derivative, which is not accessible from 6- or 8-nitro isomers without multi-step route redesign [2].

Antileishmanial and Antitrypanosomal Lead Expansion

Parasitology drug discovery programs encountering resistance or toxicity limitations with the established 8-nitroquinolin-2(1H)-one series (EC50 = 0.3–0.5 µM against T. brucei) should acquire 5-nitroquinolin-2(3H)-one to explore the 5-nitro regioisomeric space [1]. The different nitro position alters reduction potential and electron distribution, potentially engaging distinct nitroreductase isoforms or providing complementary selectivity profiles against Leishmania donovani [2].

Regioselective Metal-Free Nitration Methodology

Process chemistry groups optimizing nitration methodology can use quinolin-2(1H)-one as a substrate to benchmark regioselective nitration protocols. The tert-butyl nitrite system favors 5-position functionalization, providing an industrially scalable alternative to mixed-acid nitration that avoids the ~52:48 mixture of 5- and 8-nitro isomers characteristic of classical conditions [1]. This translates to improved atom economy and reduced purification burden in kilo-scale manufacturing.

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